2-Amino-6-nitrophenol 2-Amino-6-nitrophenol
Brand Name: Vulcanchem
CAS No.: 603-87-2
VCID: VC2022879
InChI: InChI=1S/C6H6N2O3/c7-4-2-1-3-5(6(4)9)8(10)11/h1-3,9H,7H2
SMILES: C1=CC(=C(C(=C1)[N+](=O)[O-])O)N
Molecular Formula: C6H6N2O3
Molecular Weight: 154.12 g/mol

2-Amino-6-nitrophenol

CAS No.: 603-87-2

Cat. No.: VC2022879

Molecular Formula: C6H6N2O3

Molecular Weight: 154.12 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-6-nitrophenol - 603-87-2

Specification

CAS No. 603-87-2
Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
IUPAC Name 2-amino-6-nitrophenol
Standard InChI InChI=1S/C6H6N2O3/c7-4-2-1-3-5(6(4)9)8(10)11/h1-3,9H,7H2
Standard InChI Key AACMNEWXGKOJJK-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)[N+](=O)[O-])O)N
Canonical SMILES C1=CC(=C(C(=C1)[N+](=O)[O-])O)N

Introduction

Chemical Structure and Identification

2-Amino-6-nitrophenol is a substituted phenol with both amino and nitro functional groups positioned ortho and para to the hydroxyl group, respectively. Its molecular structure consists of a phenol ring with an amino group at position 2 and a nitro group at position 6.

Identification Parameters

ParameterValue
CAS Registry Number603-87-2
Molecular FormulaC₆H₆N₂O₃
Molecular Weight154.123 g/mol
Synonyms2-amino-6-nitro-phenol; Phenol, 2-amino-6-nitro-; NSC 87541
EINECS NumberNot specified in available data

Structural Characterization

The compound features a hydroxyl group bonded to the aromatic ring, with the amino group and nitro group positioned at the ortho positions relative to the hydroxyl group. This arrangement of functional groups contributes to its unique chemical reactivity and physical properties.

Physical and Chemical Properties

2-Amino-6-nitrophenol possesses distinct physical and chemical characteristics that influence its behavior in various applications and reactions.

Physical Properties

PropertyValueReference
Physical StateCrystalline solid
ColorYellow-green to brown
Density1.5±0.1 g/cm³
Melting Point>280°C
Boiling Point280.3±25.0°C at 760 mmHg
Flash Point123.3±23.2°C
Exact Mass154.037842

Chemical Properties

PropertyValueReference
Partition Coefficient (LogP)1.37
pKa6.85±0.24 (Predicted)
Polar Surface Area (PSA)92.07000
Vapor Pressure0.0±0.6 mmHg at 25°C
Index of Refraction1.689
SolubilityLimited solubility in water; soluble in organic solvents like ethyl acetate, methanol, and chloroform

The compound demonstrates acid-base properties typical of aminophenols, with the amino group exhibiting basic characteristics and the phenolic hydroxyl group showing acidic properties.

Synthesis Methods

Multiple synthetic pathways exist for the preparation of 2-Amino-6-nitrophenol, with selective reduction of dinitrophenol being the most common approach.

Catalytic Hydrogenation

The most efficient method involves selective reduction of 2,6-dinitrophenol:

Reaction ConditionsYieldReference
H₂, 10% Pd/C, ethyl acetate, 5 hours95%
H₂, 10% Pd/C, methanol, 1 hour92%
H₂, 10% Pd/C, ethyl acetate, 6 days, 20°C48%

The catalytic hydrogenation procedure typically follows this general protocol:

  • Dissolution of 2,6-dinitrophenol in an appropriate solvent (ethyl acetate or methanol)

  • Addition of palladium catalyst (typically 10% on carbon)

  • Reaction under hydrogen atmosphere at ambient conditions

  • Filtration to remove catalyst and solvent evaporation to obtain the product

Alternative Synthetic Routes

An alternative synthesis utilizes inorganic reducing agents:

ReagentsConditionsYieldReference
Sodium sulfide nonahydrate, NH₄OH, NH₄ClWater, 70°C, 2h60%

This procedure involves:

  • Preparing a suspension of 2,6-dinitrophenol with ammonium hydroxide and ammonium chloride

  • Addition of sodium sulfide solution

  • Acidification and extraction to obtain the final product

Applications and Uses

While the search results don't explicitly detail applications specific to 2-Amino-6-nitrophenol, inferences can be made based on structurally similar compounds.

Chemical Intermediate

2-Amino-6-nitrophenol serves as an important intermediate in organic synthesis, particularly for the preparation of:

  • Dyes and pigments

  • Pharmaceutical intermediates

  • Other specialized chemicals

ParameterClassificationReference
Hazard CodeXi (Irritant)
Storage ConditionsKeep in dark place, sealed, dry, room temperature

Analytical Methods

Several analytical techniques are suitable for the identification and quantification of 2-Amino-6-nitrophenol.

Spectroscopic Methods

MethodApplicationReference
NMR SpectroscopyStructural confirmation, purity assessment
UV-Visible SpectroscopyQuantitative analysisInferred
Infrared SpectroscopyFunctional group identification

Chromatographic Methods

High-performance liquid chromatography (HPLC) with UV detection is likely the method of choice for quantification, with reported purity assessments showing >99.8% area at multiple wavelengths (210 nm, 254 nm, and 378 nm) .

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